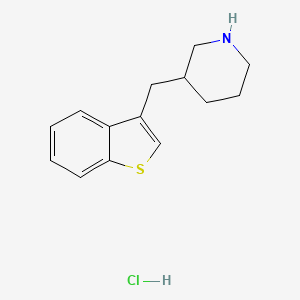

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride

Overview

Description

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride, commonly known as BTMHP, is a synthetic organic compound used in laboratory experiments and in a variety of scientific research applications. BTMHP is a versatile compound that has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals and alkaloids . The compound 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride can serve as a key intermediate in synthesizing various bioactive piperidine derivatives. These derivatives are explored for their potential as therapeutic agents due to their significant biological activities.

Development of Chiral Agents

Chirality is a critical factor in drug design and synthesis. Piperidine derivatives are often used as starting components for chiral optimization . The compound could be utilized to develop chiral agents that can lead to more effective and safer pharmaceuticals by improving enantioselectivity in drug-target interactions.

Pharmacological Research

Piperidine structures are common in drugs that target the central nervous system (CNS), including antidepressants, antipsychotics, and analgesics . Research into 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride could yield new CNS-active agents with improved efficacy and reduced side effects.

Anticancer Research

Piperidine compounds have shown promise in anticancer research. They have been found to inhibit cell migration in prostate cancer cells and activate apoptotic pathways . Investigating 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride could lead to the discovery of novel anticancer agents.

Enhancing Drug Bioavailability

Compounds with a piperidine nucleus, like piperine, have been used as bio-enhancers to improve the bioavailability of drugs . Research into 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride could explore its potential to enhance the efficacy of other drugs by increasing their absorption and effectiveness.

Neuroprotective Agents

Piperidine derivatives have been associated with neuroprotective properties, offering potential treatment options for neurodegenerative diseases . 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride could be investigated for its neuroprotective capabilities, possibly leading to new treatments for conditions like Alzheimer’s and Parkinson’s disease.

Anti-inflammatory and Analgesic Applications

Due to the inherent pharmacological properties of piperidine derivatives, there is potential for 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride to be developed into anti-inflammatory and analgesic medications . This could provide new avenues for treating chronic pain and inflammatory disorders.

Metabolic Disorder Treatments

Piperidine derivatives have been studied for their effects on metabolic disorders, such as insulin resistance and hepatic steatosis . 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride could be a candidate for developing new treatments for these conditions, offering alternatives to current therapies.

properties

IUPAC Name |

3-(1-benzothiophen-3-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS.ClH/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11;/h1-2,5-6,10-11,15H,3-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOHOBZUEBJJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CSC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)

![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)

![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)